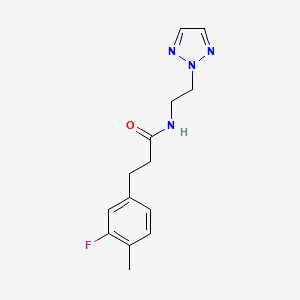

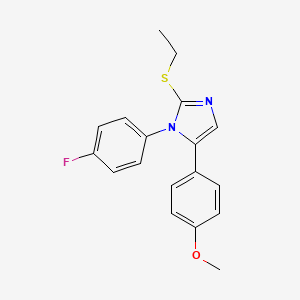

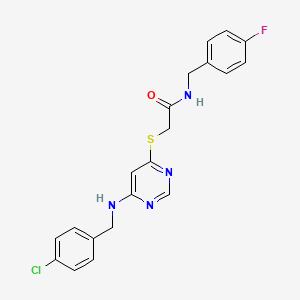

2-(2,5-二甲氧基苯基)-9-(3,4-二甲基苯基)-8-氧代-8,9-二氢-7H-嘌呤-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carboxamide derivatives in the context of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Subsequent conversion to 4-N-[2-(dimethylamino)ethyl]carboxamides is performed, which are then evaluated for their cytotoxic properties against various cancer cell lines . Similarly, the synthesis of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is achieved through an intermediate, specifically the 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzophiophene-3-carbonitrile . These synthetic pathways are crucial for the development of potential therapeutic agents.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is determined through crystal structure analysis. This analysis provides detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. The crystal structure analysis is an essential step in understanding the relationship between the structure of a compound and its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are significant as they determine the final structure and, consequently, the potential biological activity of the compounds. The reactions typically involve nucleophilic substitution and amide formation, which are common in the synthesis of carboxamide derivatives. The reactivity of the intermediates and the conditions under which the reactions are carried out are critical factors that influence the yield and purity of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as drugs. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. Understanding these properties is essential for the design of compounds with optimal pharmacokinetic and pharmacodynamic profiles .

Case Studies and Cytotoxic Activity

The cytotoxic activity of the carboxamide derivatives is evaluated against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Compounds with IC(50) values less than 10 nM are considered potent cytotoxins. In vivo testing against subcutaneous colon 38 tumors in mice reveals that a single dose of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives is curative in this refractory model, demonstrating the potential of these compounds as therapeutic agents .

科学研究应用

结构和合成见解

互变异构和共轭:Beagley 等人(1995 年)探索了两种互变异构二氢嘌呤衍生物,说明了嘌呤环中共轭和氢键的差异,阐明了设计具有潜在生物活性的衍生物所必需的结构动力学 (Beagley et al., 1995)。

电致变色特性:Chang 和 Liou(2008 年)合成了具有侧基 4,4'-二甲氧基取代的三苯胺单元的新型芳香族聚酰胺,显示出电致变色应用的潜力。这项研究提供了对二甲氧基取代芳香族化合物的合成和应用的见解 (Chang & Liou, 2008)。

细胞毒活性:Deady 等人(2003 年)报道了苯并[b][1,6]萘啶的甲酰胺衍生物对各种癌细胞系表现出有效的细胞毒活性,突出了结构类似化合物的治疗潜力 (Deady et al., 2003)。

晶体结构分析:Prabhuswamy 等人(2016 年)合成了 5-(3,4-二甲氧基苯基)-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲酰胺并分析了其晶体结构,为理解类似化合物的结构特征奠定了基础 (Prabhuswamy et al., 2016)。

生物学和药理学应用

抗菌活性:Abdel-rahman 等人(2002 年)探索了新型吡啶并噻吩嘧啶和吡啶并噻吩三嗪的合成和抗菌活性,表明嘌呤衍生物在开发抗菌剂中的潜力 (Abdel-rahman et al., 2002)。

酶抑制:Shah 等人(1965 年)合成了一系列 6-取代-9-(5-脱氧-β-D-木呋喃糖基)嘌呤,评估了它们作为腺苷脱氨酶抑制剂的作用,这可以为基于嘌呤衍生物的酶抑制剂的设计提供信息 (Shah et al., 1965)。

未来方向

属性

IUPAC Name |

2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-11-5-6-13(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-10-14(30-3)7-8-16(15)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNDRFOWJFQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)

![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)

![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)